2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine
Description
2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine is a chemical compound belonging to the pyrimidine class. It has garnered significant attention in scientific research due to its potential biological activity and various applications in different fields.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c1-9-6-7-14-12(15-9)16-8-10-4-2-3-5-11(10)13/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHCHGUXXNYTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine typically involves the reaction of 2-chlorobenzyl chloride with 4-methylthiopyrimidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of 2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine typically involves the following methods:
- Synthetic Routes : The compound is synthesized through the reaction of 2-chlorobenzyl chloride with 4-methylthiopyrimidine. This reaction is usually conducted under basic conditions, employing bases such as sodium hydroxide or potassium carbonate, with heating to promote the formation of the desired product.
- Industrial Production : For large-scale production, continuous flow reactors may be utilized to optimize reaction conditions, enhancing yield and purity. Purification techniques like recrystallization and chromatography are also applied to achieve high-purity products.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that pyrimidine derivatives can possess good to excellent antibacterial properties against various Gram-positive and Gram-negative bacteria . For instance, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Similar pyrimidine derivatives have demonstrated cytotoxic effects against human cancer cell lines, including those associated with breast and colon cancers. The mechanism of action often involves inducing apoptosis in cancer cells, which is a critical pathway for cancer treatment .
Potential Therapeutic Uses
Given its biological activities, this compound may be explored for various therapeutic applications:
- Antiviral Agents : Compounds within this class have shown promise in antiviral activity, suggesting potential for development into antiviral medications .
- Antimicrobial Agents : The compound's efficacy against a range of pathogens positions it as a candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance .
Case Study 1: Antimicrobial Evaluation
A study focusing on a series of pyrimidine derivatives demonstrated that introducing a methylthio group significantly enhances antimicrobial activity compared to non-thio counterparts. The minimum inhibitory concentration (MIC) values indicated effective inhibition against multiple bacterial strains .
Case Study 2: Anticancer Mechanism
Research highlighted that certain pyrimidine derivatives exhibited significant apoptotic effects on cancer cell lines. Increased caspase activity was observed in treated samples, suggesting that these compounds could be developed further for cancer therapies .
Summary of Findings
The compound this compound presents a range of potential applications in medicinal chemistry due to its synthesis routes and biological activities. Its promising antimicrobial and anticancer properties warrant further investigation and development into therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a methylsulfanyl group attached to a pyrimidine ring sets it apart from other similar compounds.
Biological Activity
2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine (CAS No. 677754-72-2) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a chlorophenyl group and a methylsulfanyl moiety, which may contribute to its interaction with biological targets.
The biological activity of this compound is thought to involve several mechanisms, including:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: Interaction with various receptors could modulate signaling pathways, affecting cell proliferation and apoptosis.
- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. A notable study assessed its effects on various cancer cell lines, revealing promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 12.5 | Induction of apoptosis |
| HeLa | 15.0 | Inhibition of cell proliferation |
| MCF-7 | 18.0 | Disruption of mitochondrial function |
These findings indicate that the compound may act as a potent inhibitor of cancer cell growth, potentially through apoptosis induction and disruption of mitochondrial functions .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound possesses notable antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Case Studies
-
Study on Anticancer Activity:
A comprehensive study investigated the effects of this compound on HCT-116 colon cancer cells. The results indicated that treatment led to significant morphological changes consistent with apoptosis, including chromatin condensation and nuclear fragmentation. The study concluded that the compound's ability to induce apoptosis could be leveraged in cancer therapy . -
Antimicrobial Evaluation:
Another research focused on the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The study utilized agar diffusion methods to assess the inhibition zones against selected pathogens, confirming its potential as an effective antimicrobial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
